(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring substituted with a 4-chlorophenyl group and a thiophen-2-ylmethylene group, making it a versatile molecule for chemical and biological studies.
Preparation Methods
The synthesis of (5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Substitution with 4-Chlorophenyl Group:
Addition of Thiophen-2-ylmethylene Group: The final step involves the addition of the thiophen-2-ylmethylene group through a Knoevenagel condensation reaction, using thiophene-2-carbaldehyde and the pyrimidine derivative
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives .
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological assays, including antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being investigated, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which (5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
(5E)-1-(4-CHLOROPHENYL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds also contain a 4-chlorophenyl group and exhibit antiviral activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives: These derivatives have shown antimicrobial and antiproliferative activities.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: This compound shares the thiophen-2-yl group and has been studied for its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H9ClN2O3S |
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Molecular Weight |
332.8g/mol |
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H9ClN2O3S/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8+ |
InChI Key |
XYLSXYSCIIYVDW-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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